![molecular formula C7H6BrNO3 B1528957 5-Bromo-2-methoxyisonicotinic acid CAS No. 886365-22-6](/img/structure/B1528957.png)
5-Bromo-2-methoxyisonicotinic acid
Overview
Description
5-Bromo-2-methoxyisonicotinic acid is a chemical compound with the molecular formula C7H6BrNO3 . It is a solid substance under normal conditions .
Synthesis Analysis
The synthesis of 5-Bromo-2-methoxyisonicotinic acid involves several steps. In one study, dimethyl terephthalate was used as the raw starting material, and the compound was prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization . Another synthesis method involves three steps of reactions: acetylation protection on the phenolic hydroxyl using acetic anhydride, bromination using bromine under the catalysis of iron powder, and finally deacetylation .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-methoxyisonicotinic acid is represented by the linear formula C7H6BrNO3 . The InChI key for this compound is JZBHBRMXZANNNF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Bromo-2-methoxyisonicotinic acid has a molecular weight of 232.03 . It is a solid substance that should be stored in an inert atmosphere at 2-8°C . The compound has a predicted boiling point of 400.8°C .Scientific Research Applications
Antiproliferative Agent Research
Research has explored the use of brominated derivatives of compounds like 5-Bromo-2-methoxyisonicotinic acid for their antiproliferative properties. These compounds have been tested against human cancer cell lines, showing promising results as potential cancer therapeutics .
Chemical Synthesis of SGLT2 Inhibitors
This compound is a key intermediate in the synthesis of a family of SGLT2 inhibitors, which are being studied for diabetes therapy. The industrial process scale-up of such intermediates is crucial for the development of new medications .
Halogenated Heterocycles in Material Science
The presence of a bromine atom makes this compound a candidate for research in material science, particularly in the study of halogenated heterocycles and their properties .
Life Science Research
Given its structural similarity to biologically active molecules, 5-Bromo-2-methoxyisonicotinic acid could be used in life science research to study molecular interactions and biological pathways .
Analytical Chemistry Applications
In analytical chemistry, this compound could be used as a standard or reagent due to its well-defined structure and properties, aiding in the development of analytical methods .
Chromatography
The compound’s unique physical and chemical properties may make it suitable for use in chromatography as a reference compound, helping to identify and quantify other substances .
Safety and Hazards
The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
properties
IUPAC Name |
5-bromo-2-methoxypyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZBHBRMXZANNNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723024 | |
Record name | 5-Bromo-2-methoxypyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxyisonicotinic acid | |
CAS RN |
886365-22-6 | |
Record name | 5-Bromo-2-methoxy-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886365-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-2-methoxypyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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